molecular formula C11H16N4S B5811422 N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B5811422
M. Wt: 236.34 g/mol
InChI Key: BXUVFXRKIAQWMJ-UHFFFAOYSA-N
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Description

N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a thiourea derivative featuring a piperazine core substituted with a pyridin-2-yl group and a methyl carbothioamide moiety. These compounds are frequently explored for their pharmacological activities, including enzyme inhibition (e.g., phosphoglycerate dehydrogenase (PHGDH)) and antibacterial effects . The piperazine-thiourea scaffold is versatile, allowing modifications that influence solubility, target affinity, and metabolic stability .

Properties

IUPAC Name

N-methyl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-12-11(16)15-8-6-14(7-9-15)10-4-2-3-5-13-10/h2-5H,6-9H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUVFXRKIAQWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-4-(pyridin-2-yl)piperazine-1-carboxylic acid, while reduction may yield N-methyl-4-(pyridin-2-yl)piperazine.

Scientific Research Applications

N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. Additionally, it may bind to receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl and chloro groups increase logP values, improving membrane permeability .
  • Molecular Mass : Ranges from 366.4 g/mol (N-phenyl derivative) to ~480 g/mol (nitro/chloro-substituted analog), impacting pharmacokinetics .
  • Synthetic Challenges : Lower yields (e.g., 26% for NCT-502 vs. 7.05 mmol for NCT-503) highlight the complexity of introducing bulky substituents .

Key Research Findings

  • Role of Trifluoromethyl Groups : Analogs with -CF₃ groups (e.g., NCT-502, ML267) demonstrate superior enzyme inhibition, attributed to enhanced van der Waals interactions and metabolic resistance .
  • Antibacterial vs. Anticancer Applications : Substituent-directed activity is evident: ML267 targets bacterial PPTase, while NCT-502 inhibits human PHGDH, underscoring scaffold versatility .
  • Synthetic Optimization : Use of sodium periodate (ML267 synthesis) and reverse-phase chromatography (NCT-502) reflects advances in purification strategies for thiourea derivatives .

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